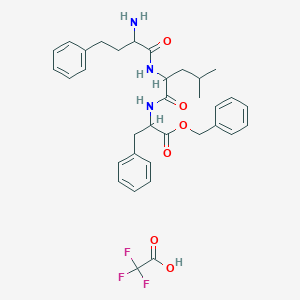
H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivatives, followed by peptide coupling reactions to form the desired amide bonds. The final step involves the esterification of the carboxylic acid group with benzyl alcohol and the formation of the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of protecting groups during synthesis is crucial to prevent unwanted side reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: New amide or ester derivatives.
科学的研究の応用
Chemistry: The compound is used as a model molecule for studying peptide synthesis and chiral separation techniques. Its complex structure makes it an ideal candidate for testing new synthetic methodologies.
Biology: In biological research, the compound can be used to study protein-ligand interactions and enzyme kinetics. Its multiple functional groups allow for diverse binding interactions with biological macromolecules.
Medicine: Potential applications in medicine include the development of peptide-based drugs and therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique structure provides opportunities for creating novel compounds with specific properties.
作用機序
The mechanism of action of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
類似化合物との比較
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate hydrochloride
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate acetate
Comparison: Compared to its hydrochloride and acetate counterparts, the trifluoroacetate salt of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain synthetic and analytical applications. Additionally, the trifluoroacetate group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in research and development.
特性
分子式 |
C34H40F3N3O6 |
|---|---|
分子量 |
643.7 g/mol |
IUPAC名 |
benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7) |
InChIキー |
QIXVEBLWELMLGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
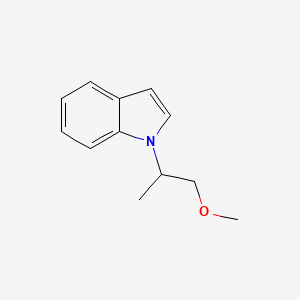

![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)

![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
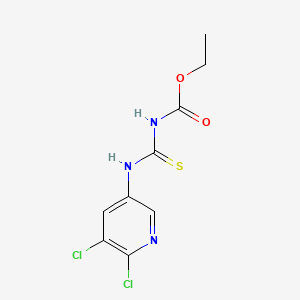
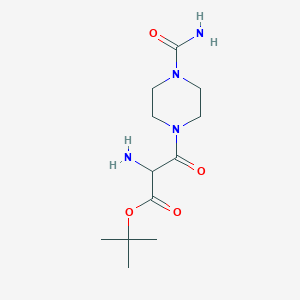
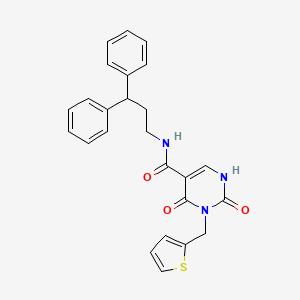
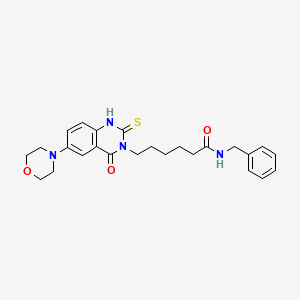
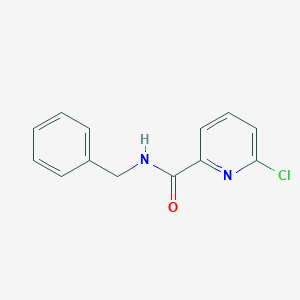
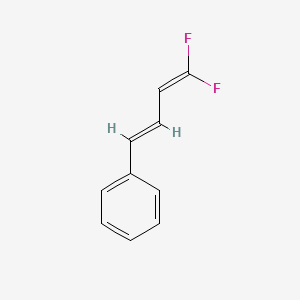
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
